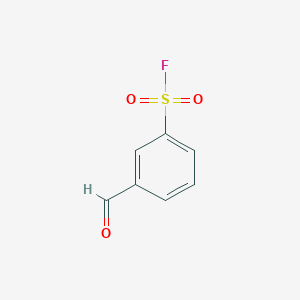

3-Formilbencenosulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Los fluoruros de sulfonilo (SF) son motivos privilegiados debido a su equilibrio estabilidad-reactividad. Interactúan selectivamente con aminoácidos o proteínas específicas del contexto. Por ejemplo:

- La aplicación de [18F]4-formilbencenosulfonil fluoruro ([18F]FBSF) en la tomografía por emisión de positrones (PET) para la imagenología de biomarcadores es notable. La PET es una técnica de imagenología no invasiva utilizada en investigación médica.

Biología química y sondas covalentes

Sintones de etiquetado radioactivo

Sondas fluorescentes y agentes de imagenología

En resumen, el 3-Formilbencenosulfonil fluoruro es prometedor en diversos campos, desde la biología química hasta la ciencia de los materiales. Su reactividad y estabilidad únicas lo convierten en una herramienta valiosa para los investigadores de todo el mundo. 🌟

Mecanismo De Acción

Target of Action

3-Formylbenzenesulfonyl fluoride is a type of sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications . For example, they have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .

Mode of Action

The mode of action of 3-Formylbenzenesulfonyl fluoride involves its interaction with its targets, primarily proteins. Due to the relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can selectively interact with specific amino acids or proteins . This interaction can lead to the inactivation of these enzymes, resulting in the development of SF-type protease inhibitors .

Biochemical Pathways

It is known that sf compounds can react with active site amino acids to inactivate enzymes . This suggests that 3-Formylbenzenesulfonyl fluoride may affect various biochemical pathways by inhibiting the activity of certain enzymes.

Pharmacokinetics

It is known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs This suggests that 3-Formylbenzenesulfonyl fluoride may have good stability and potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The result of the action of 3-Formylbenzenesulfonyl fluoride is primarily the inhibition of enzyme activity through its interaction with active site amino acids . This can lead to various molecular and cellular effects, depending on the specific enzymes that are targeted.

Action Environment

The action, efficacy, and stability of 3-Formylbenzenesulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption, distribution, and excretion of fluoride . Additionally, the presence of other chemicals in the environment can potentially interact with 3-Formylbenzenesulfonyl fluoride and affect its action.

Análisis Bioquímico

Biochemical Properties

3-Formylbenzenesulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules. Sulfonyl fluorides have been found to be privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Cellular Effects

The effects of 3-Formylbenzenesulfonyl fluoride on various types of cells and cellular processes are complex and multifaceted. Fluoride, a component of the compound, is known to have various effects on cells. For instance, it has been found to inhibit glycolysis at the cellular energetics level . It also alters dentinogenesis, thereby affecting tooth enamel formation .

Molecular Mechanism

It is known that the compound’s sulfonyl fluoride group can interact with target proteins directly or via an intermediate . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that fluoride, a component of the compound, can cause cellular apoptosis over time .

Dosage Effects in Animal Models

The effects of 3-Formylbenzenesulfonyl fluoride vary with different dosages in animal models. High fluoride levels have been found to cause a decline in learning and memory in mice

Metabolic Pathways

Fluoride, a component of the compound, is known to interfere with amino acids metabolism, potentially impacting the tricarboxylic acid (TCA) cycle .

Transport and Distribution

It is known that fluoride, a component of the compound, can cross the hematoencephalic barrier and settle in various brain regions .

Subcellular Localization

It is known that fluoride, a component of the compound, can settle in various subcellular compartments .

Propiedades

IUPAC Name |

3-formylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABFRYSIGLHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2451219.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2451222.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate](/img/structure/B2451232.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2451235.png)

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)